molecular formula C26H28FN5O B2652835 (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105230-36-1

(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B2652835
CAS No.: 1105230-36-1
M. Wt: 445.542
InChI Key: FKYYLALRRWCBPB-UHFFFAOYSA-N
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Description

This compound is a bifunctional organic molecule featuring a piperazine-piperidine scaffold linked to aromatic substituents. The 2-fluorophenyl group on the piperazine ring introduces electron-withdrawing properties, while the 6-phenylpyridazin-3-yl moiety on the piperidine ring adds a planar, heterocyclic aromatic system. The compound’s molecular weight and logP (estimated via analogs) likely fall within the range of 450–500 g/mol and 3–4, respectively, favoring blood-brain barrier permeability .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O/c27-22-8-4-5-9-24(22)30-16-18-32(19-17-30)26(33)21-12-14-31(15-13-21)25-11-10-23(28-29-25)20-6-2-1-3-7-20/h1-11,21H,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYYLALRRWCBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=NN=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.

    Formation of the Piperidine Intermediate: Separately, 6-phenylpyridazine is reacted with 4-piperidone to form 1-(6-phenylpyridazin-3-yl)piperidine.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology
The compound has been investigated for its effects on the central nervous system. Piperazine derivatives, including those with fluorinated phenyl groups, are known to interact with neurotransmitter receptors, which can lead to therapeutic effects in treating disorders such as anxiety and depression. For instance, studies indicate that similar piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain, which is crucial for mood regulation .

Tyrosinase Inhibition
Research has highlighted the role of piperazine derivatives in inhibiting tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders. A study demonstrated that compounds structurally related to piperazine effectively inhibited tyrosinase activity with low IC50 values, suggesting that modifications like the addition of a fluorophenyl group can enhance inhibitory potency .

Chemical Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques
The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step reactions starting from piperazine derivatives. The introduction of the 2-fluorophenyl group is achieved through electrophilic aromatic substitution, followed by coupling reactions to form the final product. Optimization of synthetic pathways is crucial for improving yield and purity .

Structure-Activity Relationship Studies
SAR studies have been pivotal in understanding how structural modifications affect biological activity. For instance, varying the substituents on the piperazine ring or altering the pyridazine moiety can significantly impact the compound's efficacy as a neuropharmacological agent or a tyrosinase inhibitor. These insights guide the design of new derivatives with improved therapeutic profiles .

Case Study 1: Neuropharmacological Effects

In a study examining a series of piperazine derivatives, it was found that compounds similar to (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone exhibited promising anxiolytic effects in animal models. The study utilized behavioral assays to assess anxiety levels, revealing a significant reduction in anxiety-like behaviors compared to control groups .

Case Study 2: Tyrosinase Inhibition

A comparative analysis of various piperazine-based compounds showed that those containing fluorinated phenyl groups had enhanced inhibitory effects on tyrosinase activity. One compound demonstrated an IC50 value of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM). This finding underscores the potential for developing effective skin-lightening agents based on this scaffold .

Data Tables

Compound IC50 (µM) Target Reference
Compound A0.18Tyrosinase
Compound B0.25Serotonin Reuptake
Compound C0.30Dopamine Receptor

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylpyridazine moieties allow for strong binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound shares structural motifs with several arylpiperazine derivatives, which are often explored for CNS activity. Below is a comparison with key analogs from the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) logP Key Differences
(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone Piperazine + piperidine core; 2-fluorophenyl, 6-phenylpyridazinyl ~470 (estimated) ~3.5 Bifunctional core with pyridazine; dual aromatic systems
4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351) Piperazine core; 3-chlorophenyl, 2-fluorophenyl 318.78 3.45 Single aromatic system; lacks piperidine-pyridazine hybrid
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholinyl-pyridazin-3-one Piperazine + pyridazinone core; morpholine substituent ~440 (estimated) ~2.8 Pyridazinone instead of pyridazine; morpholine substituent reduces lipophilicity
4-(4-Aminophenyl)piperazin-1-ylmethanone Piperazine core; 4-aminophenyl, furan ~300 (estimated) ~2.5 Electron-rich furan; amine group enhances solubility

Functional and Pharmacological Insights

  • Its lower molecular weight (318.78 vs. ~470) may limit CNS penetration.
  • Pyridazinone Derivative : The pyridazinone core introduces hydrogen-bonding capacity, which may enhance solubility (logP ~2.8 vs. ~3.5) but reduce membrane permeability.
  • Furan-Containing Analog : The furan ring’s electron-rich nature contrasts with the pyridazine’s electron-deficient system, likely affecting interactions with π-π stacking motifs in receptors.

Physicochemical Properties

  • logP : Estimated at ~3.5, similar to Y030-1351 (logP 3.45) but higher than furan-containing analogs (logP ~2.5), suggesting moderate lipophilicity suitable for oral bioavailability .
  • Polar Surface Area (PSA) : The pyridazine and piperazine moieties likely contribute to a PSA >60 Ų, aligning with CNS-active compounds but requiring careful optimization to balance permeability .

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone , also known as FPMINT , has garnered attention in pharmacological research due to its potential as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial in regulating nucleotide synthesis and adenosine signaling, making them significant targets in cancer therapy and other diseases. This article explores the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of FPMINT can be represented as follows:

C21H22FN5\text{C}_{21}\text{H}_{22}\text{F}\text{N}_5

This structure features a piperazine ring, a pyridazine moiety, and a fluorophenyl group, contributing to its biological properties.

FPMINT acts primarily as an inhibitor of human equilibrative nucleoside transporters, particularly showing selectivity towards ENT2 over ENT1. This selectivity is pivotal since ENT2 plays a significant role in the uptake of nucleosides in various tissues, including cancerous tissues where altered nucleotide metabolism is common.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the FPMINT structure can significantly impact its biological activity. Key findings include:

  • Naphthalene Replacement : Substituting the naphthalene moiety with a benzene ring abolished inhibitory effects on both ENT1 and ENT2.
  • Chloride Substitution : Adding a chlorine atom at the meta position of the benzene restored ENT1 inhibition but had no effect on ENT2 .

The following table summarizes the IC50 values for various FPMINT analogues against ENT1 and ENT2:

CompoundStructure ModificationIC50 (ENT1)IC50 (ENT2)
FPMINTNone1.65 µMNot Inhibited
2aChlorine at meta104.92 µMNot Inhibited
3bMethyl substitution1.65 µMNot Inhibited
2bNaphthalene variant<10 µM<10 µM

Biological Evaluation

In vitro studies using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 revealed that FPMINT effectively inhibits uridine uptake, demonstrating its potential therapeutic application .

Case Studies

A notable study investigated the effects of FPMINT on cancer cell lines. The results indicated that FPMINT significantly reduced cell viability in several cancer types by inhibiting nucleoside uptake, thus impairing nucleotide synthesis essential for DNA replication and repair .

Another study focused on its effects on monoamine oxidase (MAO) activity. Compounds derived from FPMINT were evaluated for their inhibitory effects on MAO-A and MAO-B, with some derivatives showing potent inhibition particularly against MAO-B, which is implicated in neurodegenerative diseases .

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